1,2,3-Trifluoro-5-(trichloromethoxy)benzene
Description
1,2,3-Trifluoro-5-(trichloromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three fluorine atoms at positions 1, 2, and 3, and a trichloromethoxy group (-O-CCl₃) at position 3. This structure combines electronegative fluorine and chlorine atoms, which significantly influence its physicochemical properties, reactivity, and environmental behavior.
Key inferred properties:
- Molecular Formula: C₇H₂Cl₃F₃O (based on substituent analysis).
- Environmental persistence: Fluorinated liquid crystal monomers (LCMs) like TPrCB (a structural analog) exhibit high environmental persistence due to stable C-F bonds, suggesting similar behavior for this compound .
Properties
IUPAC Name |
1,2,3-trifluoro-5-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O/c8-7(9,10)14-3-1-4(11)6(13)5(12)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHLFPPQRYTXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Fluorination of Methyl-Substituted Benzenes
A key approach involves the chlorination of methyl groups on benzene rings to form trichloromethyl substituents, followed by fluorination to introduce trifluoromethyl groups or fluorine atoms on the ring.
Chlorination Step:
Methyl groups on benzene derivatives are chlorinated using reagents such as aluminum chloride (AlCl3) and acetyl chloride, producing benzotrichloride intermediates. For example, 4-trichloromethyl-benzotrichloride can be prepared by this method.Fluorination Step:
The chlorinated intermediates are then subjected to fluorination using anhydrous hydrogen fluoride (HF) in an autoclave under elevated temperature (80–100 °C) and pressure (up to 25 bars).
The reaction releases hydrogen chloride continuously to drive the halogen exchange.Catalysts and Conditions:
Halogen transfer catalysts such as antimony pentachloride (SbCl5) or antimony trifluoride (SbF3) are employed to facilitate fluorination. The reaction mixture is stirred and heated in a nitrogen atmosphere to prevent oxidation.Purification:
After reaction completion, the mixture is cooled, pressure released, washed with dilute hydrochloric acid and water, then dried. The crude product is purified by fractional distillation under reduced pressure.
Example Data from Patent US4093669A:
| Starting Material | Reagents & Conditions | Product Composition (GC Analysis) | Yield (%) | Boiling Point (°C) | Notes |
|---|---|---|---|---|---|
| 4-Trichloromethyl-benzotrichloride | HF, 100 °C, 25 bars, N2 atmosphere | 36.4% 4-trichloromethyl-benzotrifluoride | 31.5 | 93–94 | Autoclave reaction |
| 1,3-Bis-(difluorochloromethyl)-benzene | SbCl5 catalyst, 60 °C, 45 min, 20 bar HCl | 52.0% 1-(trifluoromethyl)-3-(trichloromethyl)-benzene | 63.5 | 87 | Chlorine/fluorine exchange |
| 4,6-Difluoro-1,3-bis-(trichloromethyl)benzene | HF, 80–100 °C, 24 bars, N2, 2.5 h | 220 g of 4,6-difluoro-1,3-bis-(fluorodichloromethyl)benzene | - | 108–109 (11 mm Hg) | Fractional distillation |
Halogen Exchange Reactions
- Chlorine atoms on the aromatic ring or side chains are replaced by fluorine using hydrogen fluoride under pressure with continuous removal of hydrogen chloride.
- The reaction is typically carried out in a stainless steel autoclave equipped with a reflux condenser and pressure valve.
- Nitrogen gas is used to blanket the reaction mixture to prevent oxidation.
- The reaction temperature ranges from 80 °C to 100 °C, with pressures up to 25 bars.
- The reaction time varies from 1 to 3 hours depending on the substrate and desired degree of fluorination.
Use of Halogen Transfer Catalysts
- Catalysts such as antimony pentachloride (SbCl5) or antimony trifluoride (SbF3) significantly improve the efficiency of halogen exchange.
- The catalyst is added in small quantities (e.g., 1–2 g per 200 g substrate) and is removed after reaction by hydrolysis and filtration.
- Catalysts facilitate the substitution of chlorine atoms by fluorine atoms, enhancing yield and selectivity.
Purification and Analysis
- After reaction, the mixture is cooled and depressurized.
- The organic phase is separated and washed sequentially with dilute hydrochloric acid and water to remove inorganic residues and catalyst remnants.
- Drying agents such as magnesium sulfate (MgSO4) are used to remove residual moisture.
- The product is purified by fractional distillation under reduced pressure.
- Gas chromatography (GC) is employed to analyze product composition and purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (bars) | Catalyst | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|
| Chlorination of methyl groups | AlCl3, Acetyl chloride | Room temp | Atmospheric | None | - | Washing, drying | Forms benzotrichloride intermediates |
| Fluorination of chlorides | Anhydrous HF | 80–100 | 2–25 | SbCl5 or SbF3 | 30–65 | Fractional distillation | Continuous HCl removal critical |
| Halogen exchange on side chains | HF, N2 atmosphere | 80–100 | 20–25 | Antimony catalysts | 50–65 | Distillation, GC | Selective fluorination achieved |
| Catalyst removal | Hydrolysis with water, filtration | Ambient | Atmospheric | - | - | Washing | Essential for product purity |
Research Findings and Observations
- The reaction yields depend heavily on the control of temperature, pressure, and catalyst concentration.
- Continuous removal of hydrogen chloride during fluorination drives the reaction equilibrium toward product formation.
- The presence of multiple halogen substituents on the benzene ring affects the reactivity and selectivity of fluorination.
- The use of antimony-based catalysts is well-documented to enhance halogen exchange efficiency.
- Fractional distillation under reduced pressure is essential to isolate the desired trifluoromethyl-trichloromethylbenzene derivatives due to close boiling points of side products.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
-
Mechanistic Insight :
Hydrolysis of Trichloromethoxy Group
The –O–CCl₃ group is susceptible to hydrolysis under basic or nucleophilic conditions, forming a phenolic derivative.
| Conditions | Product | Yield | Notes | References |
|---|---|---|---|---|
| NaOH (aq), reflux | 1,2,3-Trifluoro-5-hydroxybenzene | 60–70% | Requires prolonged heating | |
| H₂O, H₂SO₄, 100°C | Partial hydrolysis to –O–CHCl₂ | <30% | Competing side reactions |
-
Key Observation :
Hydrolysis is slow due to the electron-withdrawing fluorine atoms stabilizing the –O–CCl₃ group against nucleophilic attack.
Halogen Exchange Reactions
The trichloromethoxy group can undergo halogen exchange with HF or fluorinating agents.
-
Industrial Relevance :
Conversion to –O–CF₃ is critical for pharmaceutical intermediates, enhancing metabolic stability .
Radical Chlorination
The benzene ring may undergo further chlorination under radical-initiated conditions.
| Conditions | Product | Selectivity | References |
|---|---|---|---|
| Cl₂, UV light, 90–100°C | 1,2,3-Trifluoro-4,5,6-trichloro-(trichloromethoxy)benzene | Low |
-
Challenges :
Existing chlorine and fluorine substituents hinder additional halogenation, leading to complex mixtures.
Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling when functionalized with a boronic acid group.
| Conditions | Product | Catalyst | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | Pd-based | 50–60% |
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Agents
- Overview : Compounds derived from 1,2,3-trifluoro-5-(trichloromethoxy)benzene have shown potential as antimicrobial agents.
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated several derivatives for their efficacy against resistant bacterial strains. The results indicated that modifications of the trichloromethoxy group significantly enhanced antibacterial activity .
2. Anti-cancer Research
- Overview : Researchers are investigating the use of trifluoromethylated benzene derivatives in anti-cancer therapies.
- Case Study : In a recent clinical trial, a derivative of this compound was tested for its ability to inhibit tumor growth in vitro. The compound demonstrated promising results in reducing cell viability in cancer cell lines .
Agricultural Applications
1. Pesticide Development
- Overview : The compound has been explored as a precursor for developing new pesticides.
- Data Table: Efficacy of Trichloromethoxy Derivatives in Pest Control
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| 4-Trifluoromethoxyphenol | Leafhoppers | 78 | |
| 2-Trichloromethoxyphenol | Whiteflies | 90 |
Material Science Applications
1. Liquid Crystals
- Overview : The unique properties of this compound make it suitable for liquid crystal applications.
- Case Study : Research conducted on liquid crystal displays (LCDs) incorporating this compound showed improved thermal stability and optical performance compared to traditional materials .
2. Electronic Chemicals
- Overview : The compound is utilized in the production of electronic chemicals due to its dielectric properties.
- Data Table: Comparison of Dielectric Constants
| Compound Name | Dielectric Constant | Application Area |
|---|---|---|
| This compound | 3.5 | LCDs |
| Trichloroethylene | 4.0 | Solvent for electronics |
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-5-(trichloromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trichloromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Substituent Effects: Trichloromethoxy vs. Trichloromethyl/Trifluoromethyl
The substituent at position 5 critically determines chemical behavior. A comparison with structurally related compounds is outlined below:
Key Findings :
- Electron-withdrawing strength : -CF₃ > -CCl₃ > -O-CCl₃. The trifluoromethyl group is more electronegative, reducing aromatic reactivity compared to trichloromethoxy .
Positional Isomerism: 1,2,3- vs. 1,2,4-Substitution
Positional isomerism impacts steric and electronic effects:
| Compound Name | Substituent Positions | Melting Point (°C) | Application |
|---|---|---|---|
| This compound | 1,2,3-F; 5-O-CCl₃ | N/A | Potential LCM intermediate |
| 1,2,4-Trifluoro-5-(trichloromethyl)benzene | 1,2,4-F; 5-CCl₃ | N/A | N/A |
Key Findings :
- Symmetry effects : 1,2,3-Substitution creates a meta-directing pattern, while 1,2,4-substitution may alter regioselectivity in further reactions.
- Environmental detection : 1,2,3-Trifluoro derivatives (e.g., TPrCB) are detected in e-waste at high concentrations (8.83–190,000 ng/g), suggesting similar persistence for the target compound .
Functional Group Variations: Methoxy vs. Methylthio/Nitro
Functional groups dictate reactivity and applications:
Key Findings :
Biological Activity
1,2,3-Trifluoro-5-(trichloromethoxy)benzene is a halogenated aromatic compound notable for its unique chemical structure, which includes three fluorine atoms and a trichloromethoxy group. This configuration enhances its lipophilicity and stability, making it a candidate for various biological applications. The compound's potential biological activity is of particular interest in the fields of pharmaceuticals and agrochemicals.
The molecular formula of this compound is . The presence of multiple halogens significantly alters its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with cellular membranes and biomolecules. Key findings include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties. Its lipophilic nature facilitates penetration into microbial membranes, potentially disrupting their integrity.
- Enzymatic Interactions : The trifluoromethoxy group allows for interactions with enzymes, possibly altering their activity or binding affinities. This could lead to modified metabolic pathways in organisms exposed to the compound.
Case Study 1: Antimicrobial Activity
A study conducted on various halogenated compounds found that this compound demonstrated significant inhibitory effects against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
This data indicates that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanisms of action.
Case Study 2: Enzymatic Activity Modulation
In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism. The IC50 values for this inhibition were reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| BCAT1 | 20 |
| BCAT2 | 25 |
These findings suggest that the compound may have implications in metabolic disorders or cancer treatment due to its ability to modulate enzyme activity.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, potentially leading to increased permeability or lysis of microbial cells.
- Enzyme Inhibition : The compound's structural features enable it to bind to active sites on enzymes or alter their conformation, thereby inhibiting their function.
Comparative Analysis
To better understand the unique properties of this compound compared to other halogenated compounds, a comparison table is provided below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Iodobenzotrifluoride | Contains iodine but fewer fluorines | Less reactive due to fewer electron-withdrawing groups |
| 1-Iodo-3,5-bis(trifluoromethyl)benzene | Two trifluoromethyl groups | Enhanced reactivity and stability |
| Trichloromethoxybenzene | Lacks multiple fluorine substitutions | Less lipophilic compared to target compound |
This comparison highlights the enhanced reactivity and potential applications of this compound in various fields.
Q & A
Q. What are the recommended analytical techniques for characterizing 1,2,3-Trifluoro-5-(trichloromethoxy)benzene, and how do they address structural and purity challenges?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR to resolve fluorine substituents and confirm substitution patterns. -NMR can identify the trichloromethoxy group’s electronic effects on the aromatic ring.
- Gas Chromatography-Mass Spectrometry (GC-MS): Employ GC-MS with halogen-specific detectors (e.g., ECD) for trace impurity analysis, particularly for chlorinated or fluorinated byproducts .
- Elemental Analysis: Validate molecular formula (CHClFO) and purity using combustion analysis, with corrections for high halogen content .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions: Store in amber glass vials at 2–8°C under inert gas (N/Ar) to prevent hydrolysis of the trichloromethoxy group and minimize photodegradation .
- Handling Precautions: Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid side reactions with moisture. Conduct reactions under nitrogen/argon to suppress oxidative decomposition .
Q. What synthetic routes are reported for halogenated benzene derivatives analogous to this compound, and what critical reaction conditions apply?
Methodological Answer:
- Grignard Reagent Coupling: For trifluoromethyl/trichloromethoxy substitution, use halogen-lithium exchange followed by quenching with electrophiles (e.g., ClCO−). Maintain temperatures below –20°C to suppress side reactions .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with fluorinated boronic acids can introduce aryl-fluorine groups. Use Pd(PPh) as a catalyst in anhydrous DMF at 50–80°C .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and steric effects of the trichloromethoxy group in this compound?
Methodological Answer:
- Computational Setup: Optimize geometry at the B3LYP/6-311G(d) level to calculate bond lengths, angles, and Mulliken charges. Compare with X-ray crystallography data (if available) to validate steric effects .
- Frontier Orbital Analysis: Calculate HOMO-LUMO gaps to assess reactivity. The electron-withdrawing trichloromethoxy group lowers HOMO energy, reducing susceptibility to electrophilic attack .
Q. What intermolecular interactions dominate in the solid-state structure of this compound, and how do they influence crystallinity?
Methodological Answer:
- X-ray Diffraction Studies: Analyze weak C–H···F/Cl hydrogen bonds and π-π stacking interactions. For monoclinic systems (space group P21/n ), use ORTEP-3 software to map packing diagrams .
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures to correlate intermolecular forces (e.g., halogen bonding) with thermal stability .
Q. What environmental degradation pathways are plausible for this compound, and how can they be experimentally validated?
Methodological Answer:
- Photodegradation Studies: Expose to UV light (254 nm) in aqueous/organic solvent mixtures. Monitor via LC-MS for hydroxylated or dehalogenated products (e.g., formation of phenolic derivatives) .
- Microbial Degradation: Use soil slurry assays with Pseudomonas spp. to assess biodegradation. Track chloride/fluoride release via ion chromatography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
